molecular formula C15H18N2O B5622122 1-(2-furylmethyl)-4-phenylpiperazine

1-(2-furylmethyl)-4-phenylpiperazine

Cat. No. B5622122
M. Wt: 242.32 g/mol
InChI Key: NIVLFNHXBUFRQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phenylpiperazine derivatives, including compounds similar to 1-(2-furylmethyl)-4-phenylpiperazine, typically involves complex reactions. For example, phenylpiperazineacetic hydrazide, through cyclization, can yield derivatives like 5-(4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol. This compound, upon further reactions such as alkylation, can lead to various derivatives with potential tuberculostatic activity, showcasing the complex synthetic routes involved in phenylpiperazine chemistry (Foks et al., 2004).

Molecular Structure Analysis

The molecular structure of phenylpiperazine derivatives, including 1-phenylpiperazine-1,4-diium bis(hydrogen sulfate), has been studied, revealing intricate details such as the diprotonated piperazine ring adopting a chair conformation and the anchoring of cations between chains formed by sulfate entities via hydrogen bonds. This level of detail in molecular structure analysis contributes significantly to understanding the chemical behavior and potential applications of these compounds (Acta Crystallographica Section E: Structure Reports Online, 2010).

Chemical Reactions and Properties

Phenylpiperazine compounds can undergo various chemical reactions, leading to a wide range of derivatives with different properties. For instance, electrochemical oxidation of certain phenylpiperazine derivatives in the presence of arylsulfinic acids can lead to new phenylpiperazine derivatives through Michael type addition reaction, highlighting the versatility of phenylpiperazine chemistry in synthesizing new compounds (Nematollahi & Amani, 2011).

Physical Properties Analysis

The physical properties of phenylpiperazine derivatives can vary significantly depending on their molecular structure. For example, the structural characterization of analgesic isothiazolopyridines revealed how molecular packing and intermolecular hydrogen bonds influence the physical properties of these compounds, including their solubility, melting point, and crystalline structure (Karczmarzyk & Malinka, 2008).

Chemical Properties Analysis

The chemical properties of this compound and related compounds can be elucidated through studies on their reactivity and interaction with other chemicals. For instance, the synthesis and cycloaddition reactions of N-aryl-2-furohydrazonyl chlorides provide insights into the reactivity of these compounds and their potential to form variously substituted pyrazoline derivatives, which is crucial for understanding their chemical behavior and potential applications (Shawali et al., 1990).

properties

IUPAC Name

1-(furan-2-ylmethyl)-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-2-5-14(6-3-1)17-10-8-16(9-11-17)13-15-7-4-12-18-15/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVLFNHXBUFRQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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